Iridium(III) bromide tetrahydrate
Overview
Description
Iridium(III) bromide tetrahydrate is a useful research compound. Its molecular formula is Br3H8IrO4 and its molecular weight is 503.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Smart Responsive Phosphorescent Materials : Ionic iridium (III) complexes, including those with bromide, have been used for creating smart luminescent materials. These materials exhibit mechanochromic, vapochromic, and electrochromic phosphorescence, useful in data recording and security protection (Sun et al., 2014).
Phosphorescent Emitter in Electroluminescent Devices : Iridium(III) complexes serve as phosphorescent emitters in devices like organic light-emitting diodes and light-emitting electrochemical cells. They are also applied in molecular sensors, biolabeling, and photocatalysis (Ulbricht et al., 2009).
Separation of Platinum and Iridium by Ion Flotation : The method of ion flotation has been employed for the separation of iridium(IV) from rhodium(III), using surfactants like hexadecyltripropylammonium bromide (Berg & Downey, 1980).
Ultra-trace Determination of Iridium(III) : A stripping voltammetric procedure for determining ultra-trace levels of iridium(III) in water samples has been developed (Locatelli, 2011).
Hg(2+)-Selective Chemodosimeter : Certain iridium(III) complexes are used as highly selective chemodosimeters for detecting Hg(2+), serving as logic gates with inputs like Hg(2+) and histidine (Liu et al., 2011).
Iridium-catalyzed Reduction of Alkyl Halides : Cationic Ir(III) hydride complexes catalyze the reduction of various alkyl halides by triethylsilane, demonstrating a unique catalytic cycle (Yang & Brookhart, 2007).
Organic Electronic Devices : Ionic iridium(III) complexes are increasingly used in organic electronic devices due to their photophysical properties and stability, finding applications in data recording and security (Ma et al., 2017).
Anticancer Drugs and Cellular Imaging : Iridium(III) complexes, due to their photophysical properties, are used as anticancer drugs and cellular imaging reagents. They are also applied in intracellular sensing, gene-delivery, and cancer cell detection (Lo & Zhang, 2012).
Safety and Hazards
Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .
Relevant Papers Unfortunately, I could not find any specific papers related to this compound in the search results .
Mechanism of Action
Target of Action
Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .
Mode of Action
The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .
Biochemical Pathways
For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .
Pharmacokinetics
It’s important to note that most metal bromide compounds, including this compound, are highly water-soluble , which could potentially influence their bioavailability.
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .
Properties
IUPAC Name |
tribromoiridium;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKXIULONBGRQW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Br[Ir](Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H8IrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721553 | |
Record name | Tribromoiridium--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-83-0 | |
Record name | Tribromoiridium--water (1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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